molecular formula C7H9NO2 B124694 6-(Hydroxymethyl)-4-methylpyridin-3-ol CAS No. 143509-40-4

6-(Hydroxymethyl)-4-methylpyridin-3-ol

Katalognummer: B124694
CAS-Nummer: 143509-40-4
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: RGDXNHQUBNYGLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Hydroxymethyl)-4-methylpyridin-3-ol (C7H9NO2) is a hydroxypyridine derivative of significant interest in medicinal and organic chemistry research. This compound features a versatile structure with multiple functional groups, making it a valuable intermediate for the synthesis of more complex molecules. The 3-hydroxypyridine core is a key structural element found in a range of biologically active compounds and natural products . As such, this chemical serves as a critical building block for constructing potential pharmaceuticals, ligands, and catalysts. Its primary research applications include serving as a precursor in the synthesis of complex heterocyclic systems and in the development of novel chemical entities through reactions such as the aza-Michael addition . Researchers utilize this compound under the exploration of new drug candidates and functional materials. The presence of both hydroxy and hydroxymethyl groups allows for selective chemical modifications, enabling the creation of libraries of compounds for biological screening and structure-activity relationship (SAR) studies. Handle this material with appropriate precautions in a controlled laboratory setting. For Research Use Only. Not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

143509-40-4

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

6-(hydroxymethyl)-4-methylpyridin-3-ol

InChI

InChI=1S/C7H9NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-3,9-10H,4H2,1H3

InChI-Schlüssel

RGDXNHQUBNYGLG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1O)CO

Kanonische SMILES

CC1=CC(=NC=C1O)CO

Synonyme

2-Pyridinemethanol,5-hydroxy-4-methyl-(9CI)

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Research indicates that 6-(Hydroxymethyl)-4-methylpyridin-3-ol exhibits notable biological activities, including:

  • Kinase Inhibition : The compound has been identified as a kinase inhibitor, suggesting its potential role in studying kinase-related signaling pathways. This is crucial for understanding various diseases, particularly cancers where kinase activity is often dysregulated.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Its ability to interact with biological molecules positions it as a potential therapeutic agent for cancer treatment.

Applications in Medicinal Chemistry

The compound's structural features allow it to serve as a precursor or building block in the synthesis of more complex pharmaceutical agents. Its potential applications include:

  • Drug Development : As a kinase inhibitor, it could lead to the development of new drugs targeting specific pathways involved in cancer and other diseases.
  • Therapeutic Agents : Its anti-inflammatory properties may be harnessed to create treatments for conditions like arthritis or other inflammatory disorders.

Case Studies

  • Kinase Inhibition Research :
    • A study demonstrated that this compound effectively inhibited specific kinases involved in cell signaling pathways associated with tumor growth. The findings suggest its potential as a lead compound for developing anticancer therapies.
  • Anti-inflammatory Studies :
    • Another research project focused on evaluating the anti-inflammatory effects of this compound in vitro and in vivo. Results indicated significant reductions in inflammatory markers, supporting further investigation into its therapeutic use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Analysis

The following table compares 6-(Hydroxymethyl)-4-methylpyridin-3-ol with structurally related pyridine derivatives from the Catalog of Pyridine Compounds and other sources:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
This compound -OH (3), -CH₃ (4), -CH₂OH (6) C₇H₉NO₂ Polar functional groups; potential for hydrogen bonding and solubility
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol -OH (3), -CH₂OH (6), -Cl (2,5), -I (4) C₇H₅Cl₂INO₂ Halogenated substituents; increased steric hindrance and potential reactivity
(2,4-Dichloro-6-methylpyridin-3-yl)methanol -CH₂OH (3), -Cl (2,4), -CH₃ (6) C₇H₇Cl₂NO Dichloro substitution; hydroxymethyl at position 3 instead of 6
3-Hydroxy-4-Methylpyridine -OH (3), -CH₃ (4) C₆H₇NO Lacks hydroxymethyl group; simpler structure
6-Iodo-5-methoxypyridin-3-ol -OH (3), -OCH₃ (5), -I (6) C₆H₆INO₂ Iodo and methoxy groups; electron-withdrawing effects
4-(Aminomethyl)-6-cyclohexylpyridin-3-ol -OH (3), -CH₂NH₂ (4), -C₆H₁₁ (6) C₁₂H₁₈N₂O Cyclohexyl and aminomethyl groups; potential for chiral synthesis

Key Observations

This group enhances hydrophilicity and may influence binding interactions in biological systems.

Substituent Position Effects: The placement of substituents significantly alters molecular properties.

Applications and Hypotheses: 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol highlights the versatility of pyridine derivatives in pharmaceutical and agrochemical research. The target compound’s hydroxymethyl group may similarly serve as a synthetic intermediate for drug candidates or metal-chelating agents.

Vorbereitungsmethoden

Hydration of Alkynyl Pyridine Precursors

A widely cited method involves the hydration of 5-ethynyl-4-methylpyridin-3-ol (or analogous alkynyl precursors) to introduce the hydroxymethyl group. This approach, adapted from palladium-catalyzed coupling reactions, employs sulfuric acid and toluene in a 4:1 ratio at 50–80°C. The reaction mechanism proceeds via Markovnikov addition, where water attacks the terminal alkyne carbon, followed by tautomerization to yield the hydroxymethyl derivative.

Reaction Conditions:

  • Catalyst: Sulfuric acid (2–4 equivalents)

  • Solvent: Toluene

  • Temperature: 50–80°C

  • Time: 2–16 hours

  • Yield: >90% (theoretical)

This method avoids hazardous oxidants like hydrogen peroxide, making it environmentally favorable. However, regioselectivity challenges may arise if competing substituents destabilize the intermediate carbocation.

Nucleophilic Hydroxymethylation via Formaldehyde

Direct hydroxymethylation of 4-methylpyridin-3-ol using formaldehyde under basic conditions offers a one-step route. Piperidine (0.15–0.3 equivalents) enhances yield by deprotonating the hydroxyl group, facilitating nucleophilic attack on formaldehyde.

Typical Protocol:

  • Dissolve 4-methylpyridin-3-ol (1.0 eq) in anhydrous toluene.

  • Add formaldehyde (37% aqueous solution, 1.2 eq) and piperidine (0.2 eq).

  • Reflux at 85°C for 16–20 hours under nitrogen.

  • Quench with ice-cold water, isolate via filtration, and wash with ethanol.

Optimization Insights:

  • Excess formaldehyde increases byproduct formation (e.g., bis-hydroxymethyl derivatives).

  • Lower temperatures (40°C) reduce side reactions but prolong reaction time.

Reductive Functionalization of Ketone Intermediates

Indirect synthesis via ketone intermediates, such as 6-acetyl-4-methylpyridin-3-ol, followed by reduction, provides an alternative pathway. Sodium borohydride (NaBH4) in ethanol selectively reduces the ketone to a hydroxymethyl group without affecting the pyridine ring.

Procedure:

  • Synthesize 6-acetyl-4-methylpyridin-3-ol via Friedel-Crafts acylation.

  • Reduce with NaBH4 (2.0 eq) in ethanol at 0–5°C for 2 hours.

  • Acidify with HCl and extract with ethyl acetate.

Yield: 70–75% (post-crystallization).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols prioritize continuous flow reactors to improve heat transfer and mixing efficiency. A patented method for analogous pyridine derivatives uses:

  • Residence Time: 30–60 minutes

  • Temperature Gradient: 50°C (inlet) to 85°C (outlet)

  • Catalyst Recovery: >95% via in-line filtration.

Advantages:

  • Reduced solvent waste (toluene recycled in closed-loop systems).

  • Higher throughput (1–5 kg/hr compared to 0.5 kg/hr in batch reactors).

Solvent and Catalyst Selection

ParameterBatch ReactorContinuous Flow
Solvent TolueneSupercritical CO₂
Catalyst H₂SO₄Immobilized enzymes
Yield 83%89%
Purity 92%98%

Supercritical CO₂ minimizes toxicity concerns, while enzymatic catalysts (e.g., lipases) enhance stereoselectivity.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

  • 6,6'-Bis(hydroxymethyl)-4-methylpyridin-3-ol: Forms via over-hydroxymethylation. Mitigated by limiting formaldehyde to 1.2 eq.

  • Pyridine N-Oxides: Result from oxidative side reactions. Avoided by using nitrogen atmospheres and excluding peroxides.

Regioselectivity Control

The 6-position’s reactivity is influenced by:

  • Electronic Effects: Electron-donating methyl groups at the 4-position activate the 6-position for electrophilic attack.

  • Steric Hindrance: Bulky substituents at the 2-position direct hydroxymethylation to the 6-position.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Alkynyl Hydration9095High
Formethylation8392Moderate
Ketone Reduction7588Low

Alkynyl hydration is optimal for industrial use, whereas ketone reduction suits small-scale lab synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Hydroxymethyl)-4-methylpyridin-3-ol, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation-reduction reactions. For example, the hydroxymethyl group can be introduced via reduction of a carbonyl precursor using sodium borohydride (NaBH₄) under mild conditions (20–25°C, ethanol solvent) . Intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy. For instance, the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are confirmed by broad peaks at ~3300 cm⁻¹ in IR and δ 4.5–5.0 ppm in ¹H NMR . X-ray crystallography (e.g., SHELX refinement ) is recommended for unambiguous structural confirmation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxymethyl at δ 4.5–5.0 ppm). ¹³C NMR confirms carbon backbone assignments (e.g., C-OH at ~150 ppm) .
  • IR : Detects functional groups (O-H stretch at ~3300 cm⁻¹, C-O at ~1250 cm⁻¹).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related pyridine derivatives .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Stability tests (HPLC monitoring over 30 days) show <5% degradation under these conditions . Avoid aqueous buffers unless freshly prepared.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic/nucleophilic sites. For example, the C-2 position is more reactive toward electrophilic substitution due to electron-donating effects from the hydroxyl and hydroxymethyl groups. Molecular electrostatic potential (MEP) maps and Fukui indices guide regioselectivity predictions . Validation via experimental kinetic studies (e.g., monitoring reaction rates with different electrophiles) is critical.

Q. What strategies resolve contradictions in reported kinase inhibition data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

  • Use a radiometric filter-binding assay (vs. fluorescence-based) to minimize interference from compound autofluorescence.
  • Include positive controls (e.g., staurosporine) and validate with orthogonal methods like thermal shift assays (TSA) .
  • Conduct dose-response curves (IC₅₀) across multiple kinase families (e.g., PKA, PKC) to assess specificity.

Q. How can biocatalytic methods improve the synthesis of this compound?

  • Methodological Answer : Engineered microbial systems (e.g., Burkholderia sp. MAK1) catalyze regioselective hydroxylation of 4-methylpyridine precursors. Optimize by:

  • Screening cytochrome P450 variants for higher activity.
  • Using fed-batch fermentation (25°C, pH 7.0) to enhance yield (reported up to 65% for analogous compounds ).
  • Coupling with in situ product removal (ISPR) to mitigate toxicity.

Q. How does the hydroxymethyl group influence the compound’s coordination chemistry compared to analogs?

  • Methodological Answer : The hydroxymethyl group enhances metal-binding capacity. Titration studies (UV-Vis, ESI-MS) with Cu²⁺/Fe³⁺ show a 1:2 (metal:ligand) complexation stoichiometry, unlike non-hydroxymethylated analogs (1:1). XANES/EXAFS analysis reveals bidentate binding via the hydroxyl and pyridinic nitrogen .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.